molecular formula C16H13ClFN5O2 B2688934 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-47-3

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2688934
CAS No.: 919031-47-3
M. Wt: 361.76
InChI Key: IULDPDMEINCQDX-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a tricyclic xanthine-derived core modified with substituents that enhance receptor affinity and selectivity. Its structure includes a 2-chloro-6-fluorobenzyl group at position 3 and methyl groups at positions 1 and 5.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULDPDMEINCQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has gained attention for its potential pharmacological applications, particularly in the treatment of central nervous system (CNS) disorders. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClFN5O3C_{18}H_{17}ClFN_5O_3 with a molecular weight of approximately 418.43 g/mol. The structure features a purine-like core with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC18H17ClFN5O3
Molecular Weight418.43 g/mol
IUPAC NameThis compound
CAS Number84946-20-3

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes alkylation reactions where 2-chloro-6-fluorobenzyl chloride reacts with an appropriate imidazo-purine derivative under basic conditions. The reaction usually takes place in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and phosphodiesterase enzymes. Research indicates that compounds within this class exhibit significant affinity for serotonin receptors such as 5-HT1A_{1A} and 5-HT7_7, which are crucial targets for antidepressant therapies .

Pharmacological Effects

  • Antidepressant Activity :
    • In vivo studies have demonstrated that derivatives of imidazo[2,1-f]purines possess antidepressant-like effects in animal models. For instance, specific derivatives exhibited significant efficacy in the forced swim test (FST), a common model for evaluating antidepressant activity .
    • Molecular docking studies suggest that the presence of a dimethyl group at position C7 is essential for receptor affinity and selectivity towards serotonin receptors .
  • Anxiolytic Effects :
    • Some studies have reported anxiolytic properties associated with these compounds at low dosages. For example, certain derivatives showed greater anxiolytic effects compared to standard anxiolytic drugs like diazepam when tested in animal models .

Case Studies

Recent investigations into related compounds have highlighted their potential therapeutic applications:

  • Study on 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione : This compound was found to exhibit prominent antidepressant activity at dosages of 2.5 mg/kg and demonstrated anxiolytic effects in the four-plate method .
  • Evaluation of AZ-853 and AZ-861 : These novel derivatives were assessed for their antidepressant-like properties and pharmacokinetic profiles in various animal models. Both compounds showed high affinity for serotonergic receptors and were effective in reducing depressive behaviors in FST experiments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-(2-chloro-6-fluorobenzyl), 1,7-dimethyl C₁₇H₁₃ClF₂N₅O₂ ~380.73 (estimated) Dual halogenation enhances electronegativity and binding precision
3-(2-Chlorobenzyl)-1,7-dimethyl analog [] 3-(2-chlorobenzyl), 1,7-dimethyl C₁₆H₁₄ClN₅O₂ 343.77 Lacks fluorine; lower molecular weight and polarity
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-tetrahydropyrimido analog [] 9-(2-chloro-6-fluorobenzyl), 1,3-dimethyl C₁₇H₁₅ClF₂N₅O₂ ~383.79 (estimated) Expanded heterocyclic ring; tested for neurodegenerative diseases
ALTA_2 (Kinase inhibitor) [] 8-(4-hydroxybutyl), 7-phenyl C₁₉H₂₁N₅O₃ 353.41 Hydrophilic butyl chain; EphB4 inhibitor (Ki = 2.7–2.9 μM)

Key Observations :

  • The target compound’s dual halogenation (Cl, F) may improve receptor binding via halogen bonds compared to mono-halogenated analogs .
  • Substituent position (e.g., benzyl at position 3 vs. 8 or 9) significantly alters biological targets, as seen in kinase inhibitors (position 8) versus serotonin modulators (position 3) .
Serotonin Receptor Modulators []:
  • Compound 6h : 8-[3-(N4-phenylpiperazinyl)propyl]-1,3-dimethyl analog showed 5-HT₁ₐ affinity (Ki = 5.6 nM) and antidepressant efficacy in FST.
  • Target Compound: The 2-chloro-6-fluorobenzyl group may enhance selectivity over 5-HT₂ₐ receptors compared to non-fluorinated analogs, though direct data are pending .
Neurodegenerative Disease Targets []:
  • The pyrimido-purine-dione analog with similar halogenation exhibited dual MAO-B/AChE inhibition, suggesting the chloro-fluoro motif is versatile for multi-target applications.
Kinase Inhibitors []:
  • ALTA_2’s 4-hydroxybutyl chain at position 8 highlights how substituent bulk and polarity dictate kinase vs. neurotransmitter receptor targeting .

Structure-Activity Relationship (SAR) Trends

Halogenation : Fluorine at position 6 (target compound) may improve metabolic stability and blood-brain barrier penetration vs. chloro-only analogs .

Substituent Position : Benzyl groups at position 3 favor serotonin receptor modulation, while position 8/9 substitutions shift activity toward kinases or neurodegenerative targets .

Chain Length : Piperazinylpropyl chains () enhance 5-HT₁ₐ affinity but reduce selectivity; shorter halogenated benzyls (target compound) may balance potency and specificity .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Two primary strategies are often employed:
  • Stepwise Functionalization : Introduce substituents sequentially via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation. For example, the benzyl group can be added using a nucleophilic substitution reaction under inert conditions .
  • One-Pot Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to form the imidazo-purine core. Purification typically involves column chromatography, and structural confirmation relies on 1^1H/13^13C NMR and mass spectrometry .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and ring system integrity. For example, aromatic protons in the benzyl group appear as distinct multiplets .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for chlorine/fluorine-containing compounds .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :
  • HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile) to separate impurities.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles .

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve reaction kinetics .
  • Reaction Monitoring : Use TLC or in-situ IR to identify intermediate stagnation points .

Q. What strategies are recommended for analyzing contradictory spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR Techniques : Employ COSY, HSQC, or HMBC to resolve overlapping signals or confirm through-space correlations.
  • Isotopic Labeling : Introduce 19^19F or 35^35Cl labels to track substituent effects on chemical shifts .
  • Computational Modeling : Compare experimental NMR data with DFT-predicted shifts (e.g., using Gaussian or ADF software) .

Q. How can the environmental impact of this compound be assessed in long-term studies?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301 protocols to evaluate microbial degradation in soil/water matrices.
  • Ecotoxicology Testing : Conduct Daphnia magna or algae growth inhibition tests to determine EC50_{50} values .
  • Leaching Studies : Simulate environmental conditions (pH, temperature) to assess groundwater contamination risks .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to varying pH (1–10), temperatures (25–60°C), and light conditions. Monitor degradation via LC-MS .
  • Forced Degradation Studies : Use oxidative (H2_2O2_2), hydrolytic (acid/base), and photolytic (UV light) stressors to identify degradation pathways .

Q. How can computational methods predict its biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with kinases or purinergic receptors.
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding mode stability .

Data Contradiction and Reproducibility

Q. How to address irreproducible bioactivity results across assays?

  • Methodological Answer :
  • Standardized Protocols : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50_{50} determination).
  • Positive Controls : Include reference compounds (e.g., theophylline for purine derivatives) to validate assay conditions .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, stoichiometry).
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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